molecular formula C8H7N3O3 B13875402 N'-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide

N'-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide

Cat. No.: B13875402
M. Wt: 193.16 g/mol
InChI Key: QWUNBEGLURYHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to optimize yield and reduce reaction times. These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

N'-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide

InChI

InChI=1S/C8H7N3O3/c9-7(11-13)4-1-2-6-5(3-4)10-8(12)14-6/h1-3,13H,(H2,9,11)(H,10,12)

InChI Key

QWUNBEGLURYHFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=NO)N)NC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.